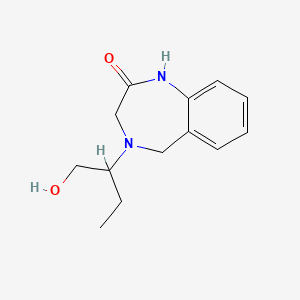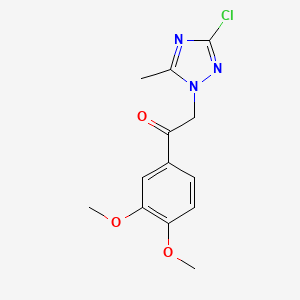
5-Chloro-3-(4-chlorophenyl)-1-(2-methoxyethyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(4-chlorophenyl)-1-(2-methoxyethyl)-1,2,4-triazole is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-chlorophenyl)-1-(2-methoxyethyl)-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 2-methoxyethyl isocyanate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-chlorophenyl)-1-(2-methoxyethyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohol derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-Chloro-3-(4-chlorophenyl)-1-(2-methoxyethyl)-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-chlorophenyl)-1-(2-methoxyethyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activity or interfere with cellular processes, leading to its observed effects. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Additionally, the compound’s structural features, such as the chloro and methoxyethyl groups, contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole
- 3-(4-Chlorophenyl)-1-(2-methoxyethyl)-1H-1,2,4-triazole
- 5-Chloro-1-(2-methoxyethyl)-1H-1,2,4-triazole
Uniqueness
5-Chloro-3-(4-chlorophenyl)-1-(2-methoxyethyl)-1,2,4-triazole is unique due to the presence of both chloro and methoxyethyl groups, which impart distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-1-(2-methoxyethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O/c1-17-7-6-16-11(13)14-10(15-16)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFIRZYEKDXELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC(=N1)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Cyclopropyl-1-[1-(2-methoxyphenyl)ethylamino]pentane-2,4-diol](/img/structure/B6990289.png)
![4-[2-Hydroxy-3-[1-(2-methoxyphenyl)ethylamino]propyl]oxan-4-ol](/img/structure/B6990296.png)

![Oxan-2-ylmethyl 2-[2-(dimethylamino)ethoxy]pyridine-4-carboxylate;hydrochloride](/img/structure/B6990314.png)
![2-[2-(dimethylamino)ethoxy]-N-(2,3,4-trifluorophenyl)pyridine-4-carboxamide](/img/structure/B6990321.png)
![(3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone](/img/structure/B6990323.png)
![[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-(3-cyclopropylphenyl)methanone](/img/structure/B6990329.png)
![[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B6990336.png)

![2-[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-1-(oxolan-3-yl)ethanone](/img/structure/B6990367.png)
![3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]-4-ethyl-5-methyl-1,2,4-triazole](/img/structure/B6990387.png)



